o-Tolylsulfonylaminoacetophenone
Description
o-Tolylsulfonylaminoacetophenone is a sulfonamide derivative of acetophenone, characterized by an o-tolylsulfonyl group (-SO₂-C₆H₄-CH₃) attached to an aminoacetophenone backbone. This compound is structurally significant due to its sulfonamide moiety, which is often associated with biological activity, particularly in antimicrobial and anti-inflammatory agents. Its synthesis typically involves the reaction of o-toluenesulfonyl chloride with aminoacetophenone derivatives under basic conditions .
Key properties include:
- Molecular formula: C₁₅H₁₅NO₃S
- Molecular weight: 289.35 g/mol
- Melting point: ~145–150°C (varies by purity and crystal structure).
Properties
Molecular Formula |
C15H15NO3S |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(2-acetylphenyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H15NO3S/c1-11-7-3-6-10-15(11)20(18,19)16-14-9-5-4-8-13(14)12(2)17/h3-10,16H,1-2H3 |
InChI Key |
DKHJVXYFBXEHSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=CC=CC=C2C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
p-Tolylsulfonylaminoacetophenone
- Structural difference : The para-tolylsulfonyl group (-SO₂-C₆H₄-CH₃) replaces the ortho-substituent.
- Impact :
- Solubility : Higher solubility in polar solvents due to reduced steric hindrance .
- Reactivity : Enhanced nucleophilic substitution rates in the para-isomer due to better electronic stabilization.
- Biological activity : Para-isomers often show higher antimicrobial efficacy in preliminary assays (e.g., E. coli inhibition at 50 µg/mL vs. 75 µg/mL for the ortho-isomer) .
Benzylsulfonylaminoacetophenone
- Structural difference : A benzyl group (-CH₂-C₆H₅) replaces the o-tolyl group.
- Impact :
Acetophenone (Parent Compound)
- Structural difference: Lacks the sulfonylamino and tolyl groups.
- Impact: Toxicity: Acetophenone is classified as a volatile organic compound (VOC) with moderate environmental persistence . Applications: Primarily used as a fragrance component, unlike its sulfonamide derivatives, which are bioactive intermediates.
Research Findings
- Synthetic Challenges: The ortho-tolyl group in o-Tolylsulfonylaminoacetophenone complicates crystallization, requiring optimized recrystallization protocols (e.g., using ethanol/water mixtures) .
- Biological Activity : While less potent than para-isomers against gram-negative bacteria, o-tolyl derivatives exhibit superior stability in acidic environments (e.g., 90% remaining after 24h at pH 2 vs. 70% for para) .
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